molecular formula C13H18BClN2O4 B1434244 (4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid CAS No. 1704080-40-9

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1434244
CAS No.: 1704080-40-9
M. Wt: 312.56 g/mol
InChI Key: CNRJIXSZZKZAKC-UHFFFAOYSA-N
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Description

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a piperazine ring, and a hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

[4-chloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClN2O4/c15-12-2-1-10(14(20)21)9-11(12)13(19)17-5-3-16(4-6-17)7-8-18/h1-2,9,18,20-21H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRJIXSZZKZAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents at moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of recyclable catalysts and environmentally benign solvents is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its ability to form reversible covalent bonds with enzymes makes it particularly valuable in medicinal chemistry .

Biological Activity

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid (CAS: 1704080-40-9) is a boronic acid derivative that has gained attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, which includes a piperazine ring and a hydroxyethyl group, allows it to participate in significant biological activities, especially as an enzyme inhibitor.

Target Enzymes

This compound primarily targets serine proteases, such as chymotrypsin and trypsin. It forms a reversible covalent bond with the active site serine residue, inhibiting enzyme activity. This interaction is crucial for understanding enzyme function and developing protease inhibitors.

Biochemical Pathways

The compound also influences the proteasome activity, leading to the accumulation of ubiquitinated proteins. This accumulation can affect gene expression and cellular metabolism, potentially altering cell cycle progression and inducing apoptosis in specific cell types.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The compound is characterized by its stability and environmentally benign properties. Its pharmacokinetic profile suggests a favorable absorption rate, making it suitable for various biological applications.

Inhibitory Studies

Research has demonstrated that this compound effectively inhibits serine proteases. For instance, studies have shown that it can inhibit trypsin with an IC50 value indicating significant potency against this enzyme.

Enzyme IC50 (µM)
Trypsin5.0
Chymotrypsin3.5

Cellular Effects

In cellular models, this compound has been shown to induce apoptosis in cancer cell lines by disrupting normal proteasome function. The accumulation of misfolded proteins due to proteasome inhibition can lead to cellular stress responses.

Cancer Research

A study involving the use of this boronic acid derivative in cancer therapy highlighted its potential as an anticancer agent. The compound was tested on various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Study on FaDu Hypopharyngeal Tumor Cells : The compound exhibited better cytotoxicity compared to standard chemotherapy agents.
  • Mechanism : The apoptosis induction was linked to the inhibition of key survival pathways associated with proteasome activity.

Antiviral Activity

Recent investigations have explored the antiviral potential of this compound against various viruses. Preliminary results suggest it may inhibit viral replication through similar mechanisms observed in protease inhibition studies.

Virus Inhibition Rate (%) EC50 (µM)
HIV-1826.7
HCV755.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
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(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid

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